Introduction: The Strategic Importance of m-PEG7-Tos in Modern Bioconjugation
Introduction: The Strategic Importance of m-PEG7-Tos in Modern Bioconjugation
An In-depth Technical Guide to m-PEG7-Tos: Properties, Synthesis, and Application
In the fields of drug delivery, proteomics, and nanotechnology, the ability to precisely modify and link biological molecules is paramount. Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains, is a foundational strategy for improving the therapeutic properties of molecules by enhancing their solubility, extending their circulatory half-life, and reducing immunogenicity.[1][2][3] At the heart of this technique lies the need for highly efficient, well-defined PEG linkers.
m-PEG7-Tos (Methoxy-heptaethylene glycol-tosylate) emerges as a critical tool in this context. It is a monodisperse, heterobifunctional linker, meaning it possesses a precisely defined length of seven ethylene glycol units and is capped with two different functional groups: a chemically stable methoxy (m-) group at one terminus and a highly reactive tosylate (Tos) group at the other.[4][5][6] The methoxy cap prevents unwanted cross-linking and reduces non-specific binding, while the tosyl group serves as a highly efficient reactive handle.[6][7]
This guide provides a comprehensive technical overview of m-PEG7-Tos for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, the mechanism that underpins its reactivity, detailed protocols for its synthesis and use, and methods for its characterization, offering field-proven insights into its application.
Physicochemical Properties and Structure
The efficacy and reproducibility of protocols involving m-PEG7-Tos are directly tied to its well-defined physical and chemical characteristics. Unlike traditional polydisperse polymers, its discrete chain length ensures batch-to-batch consistency, a critical factor in therapeutic development.[7]
Quantitative Data Summary
The key physicochemical properties of m-PEG7-Tos are summarized below. It is important to note that slight variations in reported molecular weight can exist based on the specific isotopes considered in the calculation.
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [8] |
| Molecular Formula | C₂₀H₃₄O₉S | [4][9] |
| Molecular Weight | 450.54 g/mol | [6][9] |
| Exact Mass | 450.192 Da | [8] |
| CAS Number | 155887-96-0 | [4][8][9][10] |
| Appearance | Colorless to light yellow liquid or solid | [8][9] |
| Purity | Typically ≥95% - 98% | [4][6][10] |
| Solubility | Soluble in water, DMSO, DMF, Dichloromethane (DCM), Ethanol, Chloroform | [8][9][11] |
Chemical Structure
The structure of m-PEG7-Tos consists of three key components: the inert methoxy cap, the hydrophilic seven-unit PEG spacer, and the reactive p-toluenesulfonyl (tosyl) ester.
Caption: Chemical structure of m-PEG7-Tos.
Mechanism of Action: The Chemistry of the Tosyl Leaving Group
The utility of m-PEG7-Tos is entirely dependent on the chemical properties of the tosylate group. The terminal hydroxyl group (-OH) of the parent m-PEG7-OH is a notoriously poor leaving group, as its departure would form the unstable and strongly basic hydroxide ion (OH⁻).[1] The process of tosylation converts this inert alcohol into a tosylate ester, creating an excellent leaving group.[1][12][13]
This exceptional leaving group ability is due to the high stability of the resulting tosylate anion (TsO⁻). Upon cleavage of the carbon-oxygen bond during a reaction, the negative charge is delocalized via resonance across the three oxygen atoms of the sulfonyl group, which significantly stabilizes the anion.[1][13] As a fundamental principle of organic chemistry, weak bases make excellent leaving groups, and the resonance-stabilized tosylate anion is a very weak base.[1]
This activation facilitates a nucleophilic substitution reaction, which for the primary carbon at the end of a PEG chain, proceeds via an Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][14]
The Sɴ2 mechanism is a concerted, single-step process:
-
Backside Attack: An electron-rich nucleophile (e.g., the lone pair on a primary amine, R-NH₂) attacks the electrophilic carbon atom attached to the tosylate group. This attack occurs from the side directly opposite the leaving group.[1]
-
Transition State: A high-energy, five-coordinate transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the carbon atom.[1]
-
Displacement & Inversion: The C-O bond to the tosylate breaks, and the stable tosylate anion departs. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom.
Caption: The concerted Sɴ2 mechanism for nucleophilic substitution on m-PEG7-Tos.
Synthesis and Characterization of m-PEG7-Tos
m-PEG7-Tos is synthesized from its corresponding alcohol, m-PEG7-OH, via an esterification reaction with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the HCl byproduct generated during the reaction.[12][13]
Protocol for Synthesis of m-PEG7-Tos
This protocol describes the laboratory-scale synthesis of m-PEG7-Tos from m-PEG7-OH.
Causality and Experimental Choices:
-
Anhydrous Conditions: All reagents and solvents must be anhydrous (dry) because tosyl chloride can be hydrolyzed by water, reducing yield.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric moisture and oxygen.
-
Base: Pyridine or TEA acts as a base to scavenge the HCl produced, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate and minimize side products. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[13]
-
Workup: The aqueous workup (washing with water, NaHCO₃, and brine) is crucial for removing the base, unreacted TsCl, and salts, simplifying purification.
Materials:
-
m-PEG7-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve m-PEG7-OH (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine or TEA (1.5 equivalents) to the stirred solution.
-
Tosylation: Slowly add TsCl (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or near 0°C.
-
Reaction: Stir the reaction at 0°C for 4-6 hours, then remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).[13]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting m-PEG7-OH spot is consumed.
-
Quenching & Extraction: Quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer successively with saturated NaHCO₃ solution and brine.[13]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude m-PEG7-Tos product.
-
Purification: If necessary, purify the crude product via column chromatography on silica gel.
Caption: Synthesis of m-PEG7-Tos from m-PEG7-OH.
Characterization
The identity, purity, and successful synthesis of m-PEG7-Tos must be confirmed analytically.
-
Nuclear Magnetic Resonance (¹H NMR): This is the primary method for confirming the structure. Successful tosylation is verified by the appearance of aromatic proton signals from the tosyl group (typically 2 doublets around 7.3-7.8 ppm) and a downfield shift of the terminal methylene protons (-CH₂-OH to -CH₂-OTs), often from ~3.7 ppm to ~4.15 ppm.[2] Comparing the integration of the tosyl aromatic protons to the PEG methoxy protons allows for quantification of the tosylation efficiency.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any remaining starting material or byproducts.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, verifying that the desired molecule has been formed.
Application Protocol: Conjugation to a Primary Amine
A primary application of m-PEG7-Tos is the PEGylation of proteins (via lysine residues) or amine-containing small molecules. This protocol outlines a general procedure for conjugating m-PEG7-Tos to a molecule containing a primary amine.
Causality and Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DMF or DCM are used to ensure all reactants are soluble and to prevent hydrolysis of the tosylate.
-
Base: A non-nucleophilic base (e.g., TEA or DIPEA) is often added to deprotonate the primary amine, increasing its nucleophilicity and facilitating the Sɴ2 attack.[1]
-
Molar Ratio: A slight molar excess of m-PEG7-Tos is typically used to ensure complete consumption of the often more valuable amine-containing molecule.
-
Monitoring: The reaction is monitored by LC-MS to track the disappearance of the starting amine and the appearance of the higher molecular weight PEGylated product.
Materials:
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
m-PEG7-Tos
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vial, stirring apparatus
-
Purification system (e.g., Preparative HPLC or Size-Exclusion Chromatography)
-
Analytical instruments (e.g., LC-MS and NMR)
Step-by-Step Methodology:
-
Reagent Preparation: Ensure all glassware is dry. Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) and m-PEG7-Tos (1.1-1.5 equivalents) in the chosen anhydrous solvent (e.g., DMF).
-
Reaction Initiation: Add the base (e.g., TEA, 2-3 equivalents) to the reaction mixture. Seal the vial under an inert atmosphere.
-
Conjugation: Stir the reaction at room temperature. For less reactive amines or to increase the rate, the temperature may be gently elevated (e.g., to 40-50°C).
-
Monitoring: Periodically take a small aliquot from the reaction mixture to monitor its progress by LC-MS. Look for the formation of the product peak with the expected mass increase.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue using an appropriate chromatographic technique (e.g., reverse-phase preparative HPLC for small molecules or size-exclusion chromatography for proteins) to isolate the desired PEGylated conjugate.
-
Characterization: Confirm the identity, purity, and structure of the final conjugate using LC-MS and NMR.
Caption: Experimental workflow for the conjugation of m-PEG7-Tos to a primary amine.
Storage and Stability
To ensure its reactivity and purity, m-PEG7-Tos should be handled and stored properly.
-
Storage: The compound should be stored in a cool, dry place, typically at -20°C for long-term stability.[8] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to protect it from moisture, which can hydrolyze the tosylate group.
-
Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 5. 错误页 [amp.chemicalbook.com]
- 6. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. m-PEG7-Tos | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]
- 9. chembk.com [chembk.com]
- 10. m-PEG7-Tos, CAS 155887-96-0 | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
